molecular formula C29H52O4 B1205691 Stigmastane-3,7,12,24-tetrol

Stigmastane-3,7,12,24-tetrol

Cat. No.: B1205691
M. Wt: 464.7 g/mol
InChI Key: UVJPKVFUOGKUPU-XHRWIALYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stigmastane-3,7,12,24-tetrol is a tetracyclic triterpenoid derivative of stigmastane (a C29 sterol) with hydroxyl groups at positions 3, 7, 12, and 24. Its molecular formula is C29H52O4 (molecular weight: 464.72 g/mol) . This compound belongs to the broader class of steroidal alcohols, which are characterized by their four-ring core structure and variable functionalization. Stigmastane derivatives are commonly found in plants and microorganisms, where they play roles in membrane structure and metabolic pathways .

Properties

Molecular Formula

C29H52O4

Molecular Weight

464.7 g/mol

IUPAC Name

(8R,9S,10S,13R,14S,17R)-17-[(2R)-5-ethyl-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol

InChI

InChI=1S/C29H52O4/c1-7-29(33,17(2)3)13-10-18(4)21-8-9-22-26-23(16-25(32)28(21,22)6)27(5)12-11-20(30)14-19(27)15-24(26)31/h17-26,30-33H,7-16H2,1-6H3/t18-,19?,20?,21-,22+,23+,24?,25?,26+,27+,28-,29?/m1/s1

InChI Key

UVJPKVFUOGKUPU-XHRWIALYSA-N

Isomeric SMILES

CCC(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(C(C[C@H]3[C@H]2C(CC4[C@@]3(CCC(C4)O)C)O)O)C)(C(C)C)O

Canonical SMILES

CCC(CCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C)(C(C)C)O

Synonyms

24-EC-3,7,12,24-tetrol
24-ethyl-5 beta-cholestane-3 alpha,7 alpha,12 alpha,24 xi-tetrol
24-ethylcholestane-3,7,12,24-tetrol

Origin of Product

United States

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Hydroxyl Positions Molecular Weight (g/mol) Biological/Environmental Role Source/Evidence
This compound C29H52O4 3,7,12,24 464.72 Plant/microbial metabolism
Stigmastane-3,5,6-triol C29H52O3 3,5,6 448.72 Sterol biosynthesis intermediate
5β-Cholestane-3α,7α,24,26-tetrol C27H48O4 3α,7α,24,26 436.67 Bile acid metabolism
(25S)-Spirostan-1β,2β,3β,5β-tetrol C27H44O4 1β,2β,3β,5β 432.63 HER2/tubulin binding (anticancer)
2-Methylbutane-1,2,3,4-tetrol C5H12O4 1,2,3,4 136.15 Urinary biomarker for fruit intake

Research Findings and Implications

  • Biological Activity: Spirostanol tetrols exhibit higher binding affinity to HER2 receptors than stigmastane derivatives, likely due to their rigid spiroketal core . In contrast, multi-hydroxylated stigmastanes may participate in plant stress responses via membrane modulation .
  • Analytical Challenges : this compound requires advanced techniques like UPLC-MS for detection, similar to benzo[a]pyrene tetrols, due to low natural abundance and matrix interference in biological samples .

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